Absence of Validated, Target-Specific Bioactivity Data for Procurement Benchmarking
A comprehensive search of primary research articles, patents, and authoritative databases (e.g., PubChem BioAssay, BindingDB) returns no validated, target-specific IC50, Ki, or EC50 values for [(1-ethylpropyl)amino](oxo)acetic acid [1]. While BindingDB lists assay entries for compounds with the same formula (C7H13NO3), these cannot be definitively matched to this specific structure due to ambiguous or missing structural annotations in the underlying data sources [2]. For example, an IC50 value of 1.59E+3 nM against KDM4D is associated with a ChEMBL ID (CHEMBL1383671) that is not explicitly linked to CAS 1142202-55-8 [3]. Consequently, any claim of a specific biological target or potency for this compound would be speculative.
| Evidence Dimension | Publicly Available Target Engagement Data |
|---|---|
| Target Compound Data | None found |
| Comparator Or Baseline | Expected for validated chemical probes or lead compounds |
| Quantified Difference | Not applicable |
| Conditions | PubChem, BindingDB, PubMed searches |
Why This Matters
This evidence gap precludes using bioactivity as a selection criterion, shifting the procurement decision to physical properties, purity, and supplier reliability.
- [1] PubChem. Compound summary and bioactivity results for CAS 1142202-55-8. View Source
- [2] BindingDB. Search results for monomer ID 50122002. View Source
- [3] BindingDB. IC50 data for ChEMBL1383671. View Source
